molecular formula C11H13BrO4 B13494984 Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate

Cat. No.: B13494984
M. Wt: 289.12 g/mol
InChI Key: JXCUHESXLMIWKG-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of phenethylamine and is structurally related to other compounds in the 2C family, which are known for their psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate typically involves the esterification of 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-(4-bromo-2,5-dimethoxyphenyl)acetic acid.

    Reduction: 2-(4-bromo-2,5-dimethoxyphenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of psychopharmacology.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate involves its interaction with various molecular targets and pathways. The compound is believed to act on serotonin receptors, particularly the 5-HT2A receptor, which is known to play a role in the modulation of mood and perception. The exact molecular pathways and targets are still under investigation, but its structural similarity to other psychoactive compounds suggests a similar mode of action.

Comparison with Similar Compounds

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate is structurally similar to other compounds in the 2C family, such as:

    2C-B (4-bromo-2,5-dimethoxyphenethylamine): Known for its psychoactive properties and used in psychopharmacological research.

    2C-I (4-iodo-2,5-dimethoxyphenethylamine): Another psychoactive compound with similar effects.

    2C-E (4-ethyl-2,5-dimethoxyphenethylamine): Known for its potent psychoactive effects.

The uniqueness of this compound lies in its ester functional group, which can influence its reactivity and interactions with biological systems compared to its amine counterparts.

Biological Activity

Methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate, often referred to as a derivative of the psychoactive compound 2C-B, has garnered attention for its biological activity, particularly in the context of its metabolism and potential toxic effects. This article explores the compound's biological activity through various studies, highlighting its metabolic pathways, cytotoxicity, and implications for human health.

Metabolism and Toxicity

Metabolic Pathways
The metabolic pathways of 2C-B and its derivatives have been studied extensively. Research indicates that oxidative deamination of 2C-B leads to the formation of several metabolites, including 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA) . These metabolites can further undergo demethylation and other transformations, revealing a complex metabolic profile that varies significantly across species. For instance, a study found that a previously unidentified metabolite was produced only in mouse hepatocytes .

Toxic Effects
The toxicity of 2C-B has been a subject of concern due to its psychoactive properties. A case study reported severe intoxication following self-administration of a related compound, 25B-NBOMe (another derivative), where the patient exhibited rhabdomyolysis and required intensive medical intervention . This suggests that similar compounds may pose significant health risks due to their potential for severe adverse effects.

Cytotoxicity Studies

In Vitro Cytotoxicity
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cell lines. In one study, synthetic derivatives were tested against RAW 264.7 cells, revealing varying levels of cytotoxicity with some compounds demonstrating significant effects at concentrations as low as 34.3 μM .

CompoundCell LineIC50 Value (μM)
This compoundRAW 264.734.3
Other synthetic derivativesVariousRanged from 0.05 to 0.313

Case Studies and Clinical Implications

Clinical Observations
Clinical reports highlight the dangers associated with methylated phenethylamines like 2C-B. In one documented case, a patient experienced severe complications following the use of a related substance. This included elevated creatine kinase levels indicative of muscle damage and required extensive medical treatment . Such cases underscore the necessity for further research into the safety profiles of these compounds.

Properties

Molecular Formula

C11H13BrO4

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 2-(4-bromo-2,5-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H13BrO4/c1-14-9-6-8(12)10(15-2)4-7(9)5-11(13)16-3/h4,6H,5H2,1-3H3

InChI Key

JXCUHESXLMIWKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1CC(=O)OC)OC)Br

Origin of Product

United States

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